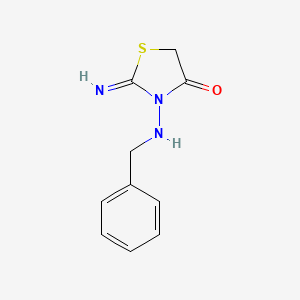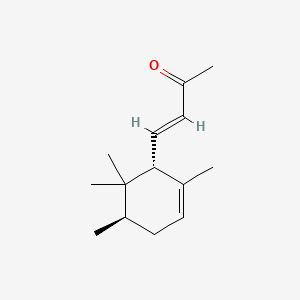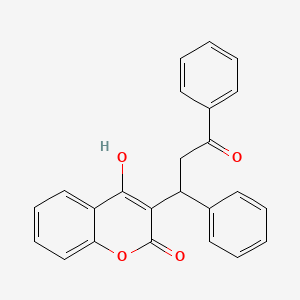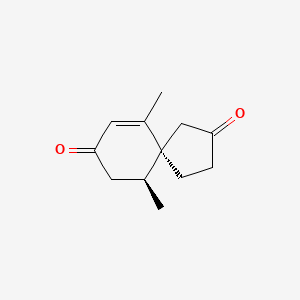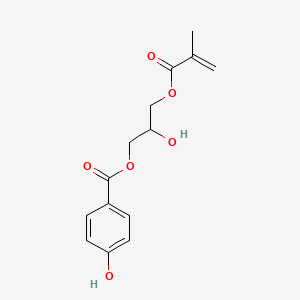
Benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester is a complex organic compound with a unique structure that combines the properties of benzoic acid and hydroxypropyl esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester typically involves esterification reactions. One common method is the reaction of 4-hydroxybenzoic acid with 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more common in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Mechanism of Action
The mechanism of action of benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Vanillic acid, ethyl ester: Similar structure but with an ethyl ester group instead of a hydroxypropyl ester.
Methyl vanillate: Contains a methoxy group instead of a hydroxy group on the aromatic ring.
Uniqueness
Benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester is unique due to its combination of hydroxyl and ester groups, which provide it with distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
99148-58-0 |
|---|---|
Molecular Formula |
C14H16O6 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C14H16O6/c1-9(2)13(17)19-7-12(16)8-20-14(18)10-3-5-11(15)6-4-10/h3-6,12,15-16H,1,7-8H2,2H3 |
InChI Key |
OEHZHOYULAGWFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(COC(=O)C1=CC=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


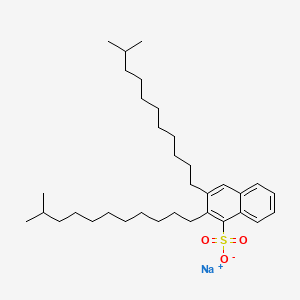
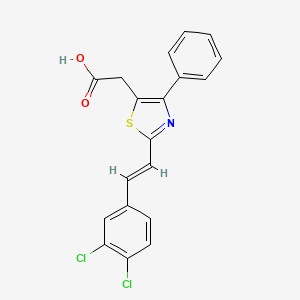

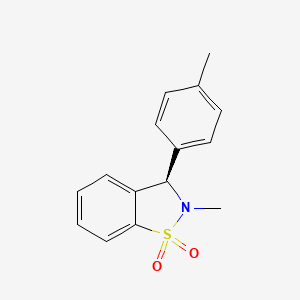
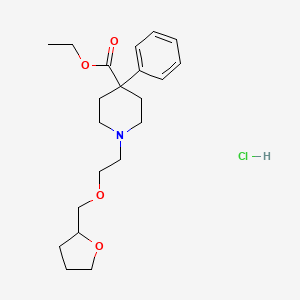
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)
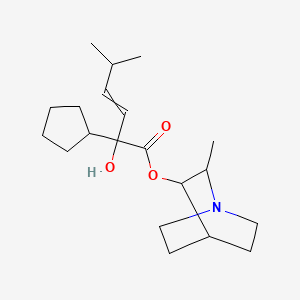
![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12737459.png)
